Cas no 228106-83-0 (ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate)

Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate is a heterocyclic compound featuring both piperazine and piperidine moieties, linked via a carboxylate ester group. This structure imparts versatility in pharmaceutical and chemical synthesis, serving as a valuable intermediate in the development of bioactive molecules. Its dual-ring system enhances binding affinity and selectivity, making it useful in medicinal chemistry for targeting receptors or enzymes. The ethyl ester group offers synthetic flexibility, allowing further functionalization. The compound’s stability under standard conditions and compatibility with common organic reactions contribute to its utility in research and industrial applications. Its well-defined structure ensures reproducibility in synthetic pathways.
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate structure
228106-83-0 structure
Product name:ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
CAS No:228106-83-0
MF:C12H23N3O2
MW:241.329922914505
CID:5867759
PubChem ID:53882648

ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
    • SCHEMBL8486938
    • EN300-1842593
    • 228106-83-0
    • Inchi: 1S/C12H23N3O2/c1-2-17-12(16)15-7-3-11(4-8-15)14-9-5-13-6-10-14/h11,13H,2-10H2,1H3
    • InChI Key: HKWLREDQGRSXPU-UHFFFAOYSA-N
    • SMILES: O(CC)C(N1CCC(CC1)N1CCNCC1)=O

Computed Properties

  • Exact Mass: 241.17902698g/mol
  • Monoisotopic Mass: 241.17902698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 44.8Ų

ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1842593-2.5g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
2.5g
$1089.0 2023-09-19
Enamine
EN300-1842593-0.05g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
0.05g
$468.0 2023-09-19
Enamine
EN300-1842593-1g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
1g
$557.0 2023-09-19
Enamine
EN300-1842593-0.5g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
0.5g
$535.0 2023-09-19
Enamine
EN300-1842593-10g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
10g
$2393.0 2023-09-19
Enamine
EN300-1842593-5g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
5g
$1614.0 2023-09-19
Enamine
EN300-1842593-1.0g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
1g
$0.0 2023-06-01
Enamine
EN300-1842593-0.1g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
0.1g
$490.0 2023-09-19
Enamine
EN300-1842593-0.25g
ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate
228106-83-0
0.25g
$513.0 2023-09-19

Additional information on ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate

Introduction to Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate (CAS No: 228106-83-0)

Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate, a compound with the chemical formula C₁₁H₁₆N₂O₂, is a derivative of piperazine and piperidine, featuring an ethyl ester group. This compound has garnered significant attention in the field of pharmaceutical research due to its structural properties and potential applications in drug development. The presence of both piperazine and piperidine moieties makes it a versatile scaffold for designing molecules with enhanced pharmacological activity.

The compound is identified by its CAS number, 228106-83-0, which serves as a unique identifier in chemical databases and literature. This numbering system ensures that researchers can accurately reference and retrieve information about the compound. Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate is synthesized through multi-step organic reactions, often involving the condensation of appropriate precursors under controlled conditions. The synthesis process requires careful optimization to achieve high yields and purity, which are crucial for subsequent pharmacological studies.

In recent years, there has been growing interest in the development of novel compounds that incorporate piperazine and piperidine rings due to their favorable pharmacokinetic properties. These heterocyclic structures are known to enhance binding affinity and selectivity, making them valuable in the design of small-molecule drugs. Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate is no exception and has been explored as a potential lead compound in various therapeutic areas.

One of the most promising applications of Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate is in the field of central nervous system (CNS) drug discovery. Piperazine derivatives have shown potential in treating neurological disorders due to their ability to interact with a wide range of neurotransmitter receptors. Recent studies have demonstrated that compounds containing the piperazine moiety can modulate dopaminergic, serotonergic, and glutamatergic systems, which are implicated in conditions such as depression, anxiety, and neurodegenerative diseases.

Moreover, Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate has been investigated for its role in developing antipsychotic and antidepressant agents. The structural features of this compound allow it to interact with receptors such as serotonin 5-HT2A, dopamine D2, and norepinephrine NE. By modulating these receptors, Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate exhibits properties that are beneficial in managing symptoms associated with psychiatric disorders. Preclinical studies have shown encouraging results, suggesting its potential as a therapeutic candidate.

The compound's efficacy is further enhanced by its ability to cross the blood-brain barrier (BBB), which is essential for CNS drugs. The presence of both lipophilic and hydrophilic regions in its structure facilitates this property, allowing it to reach target sites within the brain effectively. This characteristic makes Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate an attractive candidate for further development into a clinical drug.

In addition to its applications in CNS disorders, Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate has also been explored for its potential in antiviral and anticancer research. The structural motif of this compound resembles several known bioactive molecules that have demonstrated efficacy against various pathogens and tumors. Researchers have hypothesized that by leveraging similar structural features, Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate could exhibit similar therapeutic effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes and interactions of Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate with biological targets more accurately. Molecular docking studies have identified key residues on proteins that interact with this compound, providing insights into its mechanism of action. These findings have guided the design of more potent derivatives with improved pharmacological profiles.

The synthesis and characterization of Ethyl 4-(piperazin-1-yl)piperidine-1-carboxylate have also contributed to our understanding of heterocyclic chemistry. The reaction pathways used in its synthesis have provided valuable insights into developing other related compounds with novel structures and functionalities. This knowledge is crucial for advancing drug discovery efforts and expanding the arsenal of therapeutic agents available for treating various diseases.

In conclusion, Ethyl 4-(piperazin-1-y)piperidine-1-carboxylate (CAS No: 228106-83-0) is a promising compound with diverse applications in pharmaceutical research. Its structural features make it a valuable scaffold for designing molecules with enhanced pharmacological activity, particularly in treating CNS disorders. Further research is warranted to fully explore its therapeutic potential and develop new derivatives with improved efficacy and safety profiles.

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd